SNT-207858: A Technical Guide to the Selective Melanocortin-4 Receptor Antagonist
SNT-207858: A Technical Guide to the Selective Melanocortin-4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNT-207858 is a potent, selective, and orally bioavailable small molecule antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] Possessing the ability to penetrate the blood-brain barrier, SNT-207858 has demonstrated efficacy in preclinical models of cachexia, a debilitating muscle wasting syndrome associated with chronic diseases such as cancer.[1][2] This technical guide provides a comprehensive overview of the available data on SNT-207858, including its pharmacological properties, experimental protocols for its evaluation, and its mechanism of action within the context of the MC4R signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Core Properties of SNT-207858
SNT-207858 is a non-peptidic molecule with the chemical formula C32H43Cl2N5O3 and a molecular weight of 616.6 g/mol .[4] It is identified by the CAS numbers 1104662-66-9 for the free base and 1104080-42-3 for the dihydrochloride (B599025) salt.[1][4]
Table 1: Physicochemical Properties of SNT-207858
| Property | Value | Source |
| Chemical Formula | C32H43Cl2N5O3 | [4] |
| Molecular Weight | 616.6 g/mol | [4] |
| CAS Number (Free Base) | 1104662-66-9 | [4] |
| CAS Number (Dihydrochloride) | 1104080-42-3 | [1] |
Pharmacological Profile
SNT-207858 is a selective antagonist of the melanocortin-4 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the brain and known to be a key regulator of energy homeostasis and appetite.
In Vitro Activity
SNT-207858 exhibits high affinity and functional antagonism at the MC4R. Its selectivity for MC4R over other melanocortin receptor subtypes, such as MC3R and MC5R, is a key characteristic.
Table 2: In Vitro Pharmacological Data for SNT-207858
| Parameter | Value | Receptor | Description |
| Binding Affinity (IC50) | 22 nM | MC4R | Concentration required to inhibit 50% of radioligand binding. |
| Functional Antagonism (IC50) | 11 nM | MC4R | Concentration required to inhibit 50% of the agonist-induced response. |
| Selectivity vs. MC3R | 170-fold | MC4R vs. MC3R | Ratio of binding affinity at MC3R to MC4R. |
| Selectivity vs. MC5R | 40-fold | MC4R vs. MC5R | Ratio of binding affinity at MC5R to MC4R. |
In Vivo Efficacy
Preclinical studies in a murine model of cancer-induced cachexia have demonstrated the therapeutic potential of SNT-207858. Oral administration of the compound was shown to significantly mitigate weight loss associated with the tumor.
Table 3: In Vivo Efficacy of SNT-207858 in a Cancer Cachexia Model
| Animal Model | Dosing Regimen | Key Finding |
| C26 Adenocarcinoma-induced Cachexia in Mice | 30 mg/kg, oral administration, once daily for 15 days | Significantly reduced tumor-induced weight loss.[1][2] |
Mechanism of Action: The Melanocortin-4 Receptor Signaling Pathway
The melanocortin-4 receptor plays a crucial role in the hypothalamic regulation of food intake and energy expenditure. The signaling pathway is initiated by the binding of endogenous agonists or antagonists.
The primary endogenous agonist for MC4R is alpha-melanocyte-stimulating hormone (α-MSH), which is derived from the precursor protein pro-opiomelanocortin (POMC). The production of α-MSH is stimulated by signals of energy surplus, such as the hormone leptin. Upon binding to MC4R, α-MSH activates the receptor, leading to the stimulation of a Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a decrease in appetite and an increase in energy expenditure.
Conversely, the endogenous antagonist/inverse agonist is the agouti-related peptide (AgRP). AgRP competes with α-MSH for binding to MC4R and, upon binding, inhibits the receptor's basal activity, leading to an increase in food intake.
SNT-207858, as a competitive antagonist, blocks the binding of the agonist α-MSH to the MC4R. This inhibition prevents the downstream signaling cascade that leads to satiety and increased energy expenditure. By blocking this anorexigenic pathway, SNT-207858 effectively promotes food intake and can counteract the pathological weight loss seen in conditions like cachexia.
